molecular formula C10H13N4O2+ B15131428 1-Allyl-3,7-dimethylxanthine

1-Allyl-3,7-dimethylxanthine

Cat. No.: B15131428
M. Wt: 221.24 g/mol
InChI Key: PPCHVENJOCDRQU-UHFFFAOYSA-N
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Description

1-Allyl-3,7-dimethylxanthine is a xanthine derivative with the chemical formula C10H12N4O2. It is structurally related to other methylxanthines such as caffeine, theobromine, and theophylline. This compound is known for its potential pharmacological properties and is of interest in various scientific research fields.

Preparation Methods

1-Allyl-3,7-dimethylxanthine can be synthesized through several methods. One common synthetic route involves the reaction of theobromine with allyl bromide in the presence of sodium t-butanolate in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds in two stages: the first stage at 150°C for 12 hours, followed by a second stage at 100°C for another 12 hours . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.

Chemical Reactions Analysis

1-Allyl-3,7-dimethylxanthine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding xanthine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.

    Substitution: Substitution reactions, such as alkylation or acylation, can introduce new functional groups to the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyl-3,7-dimethylxanthine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-3,7-dimethylxanthine involves its interaction with adenosine receptors in the central nervous system and peripheral tissues. By antagonizing these receptors, it can modulate neurotransmitter release and influence various physiological processes . This mechanism is similar to that of other methylxanthines like caffeine and theobromine.

Comparison with Similar Compounds

1-Allyl-3,7-dimethylxanthine is unique among xanthine derivatives due to its specific substitution pattern. Similar compounds include:

Each of these compounds has distinct pharmacological properties and applications, highlighting the diversity within the xanthine family.

Properties

Molecular Formula

C10H13N4O2+

Molecular Weight

221.24 g/mol

IUPAC Name

3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C10H13N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6-7H,1,5H2,2-3H3/q+1

InChI Key

PPCHVENJOCDRQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)CC=C)C

Origin of Product

United States

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